molecular formula C19H19NO2 B2934929 Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate CAS No. 61890-01-5

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Cat. No.: B2934929
CAS No.: 61890-01-5
M. Wt: 293.366
InChI Key: PCTFTVPSYXDECJ-UHFFFAOYSA-N
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Description

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a specialized organic compound featuring a four-membered azetidine ring fused with a benzhydryl (diphenylmethyl) group and an α,β-unsaturated methyl ester moiety. The methyl ester likely follows a similar synthetic pathway, substituting ethyl reagents with methyl counterparts.

Properties

IUPAC Name

methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTFTVPSYXDECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Structural Differences : The ethyl ester analog differs only in the ester group (ethyl vs. methyl), impacting physicochemical properties.
Physicochemical Properties :

  • Melting Point : 84–85°C (ethyl) vs. predicted lower for methyl due to reduced molecular weight.
  • Solubility : Methyl esters typically exhibit higher volatility and slightly lower boiling points compared to ethyl esters .
    Applications : Both compounds serve as precursors in metal-catalyzed C–H functionalization reactions due to the N,O-bidentate directing group .

Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate

Structural Differences : Replaces the azetidine ring with a five-membered pyrrolidine ring and substitutes benzhydryl with a benzyl group.

  • Ring Strain : Azetidine’s four-membered ring introduces higher strain, enhancing reactivity in cycloaddition or ring-opening reactions compared to pyrrolidine .
  • Electronic Effects : The benzhydryl group in the target compound provides greater steric bulk and electron-withdrawing effects than benzyl, influencing catalytic activity .
    Applications : Pyrrolidine derivatives are common in pharmaceuticals, whereas azetidine-containing compounds are explored for their kinetic stability and metabolic resistance .

3-Ylideneoxindoles (e.g., Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate)

Structural Differences: Features an indole-2,3-dione core instead of azetidine. Reactivity: Both compounds participate in Michael additions and cycloadditions, but 3-ylideneoxindoles are privileged scaffolds in asymmetric organocatalysis due to their planar rigidity . Applications: 3-Ylideneoxindoles are used in natural product synthesis, while the target compound’s azetidine ring may offer advantages in bioactivity .

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

Structural Differences : Tetrazole ring replaces azetidine, and a hydroxylphenyl group is present.
Crystallography : The tetrazole analog exhibits bond angles (e.g., C–N–C = 82.61°) and anisotropic displacement parameters influenced by hydrogen bonding, contrasting with the benzhydryl group’s steric effects in the target compound .
Applications : Tetrazole derivatives are utilized in coordination chemistry, whereas azetidine esters may excel in supramolecular assembly due to their rigid backbone .

Horner–Wadsworth–Emmons (HWE) Reagents

Functional Comparison : Methyl 2-[bis(benzylthio)phosphoryl]acetate acts as an HWE reagent for stereoselective α,β-unsaturated ester synthesis.

  • Reactivity: The target compound’s α,β-unsaturated ester moiety shares similarities but lacks the phosphoryl group required for HWE reactivity . Applications: HWE reagents are pivotal in olefination, whereas the target compound’s benzhydrylazetidine scaffold may enable novel reaction pathways .

Biological Activity

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC15H17NO2
Molecular Weight245.31 g/mol
IUPAC NameThis compound
InChI KeyZYAYPZQKJZQFQY-UHFFFAOYSA-N

The presence of the benzhydryl group in this compound enhances its reactivity and potential interactions with biological targets, making it a valuable subject for research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The azetidine ring structure allows the compound to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways, which is crucial for therapeutic applications.
  • Receptor Modulation: The compound may bind to specific receptors, influencing signaling pathways associated with various diseases, including cancer and neurodegenerative disorders.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Properties: Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells through apoptosis induction.
  • Antimicrobial Effects: Preliminary investigations suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects: There is emerging evidence that the compound may protect neuronal cells from oxidative stress, which is beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values around 5 µM .
  • Neuroprotective Mechanism:
    • Research conducted on mouse models demonstrated that administration of the compound resulted in reduced markers of neuroinflammation and oxidative stress. This suggests its potential utility in neurodegenerative conditions .
  • Antimicrobial Activity:
    • A recent study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antibacterial activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundAnticancer ActivityAntimicrobial ActivityNeuroprotective Effects
This compoundHighModeratePresent
Methyl 2-(1-benzylazetidin-3-ylidene)acetateModerateLowAbsent
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetateHighModeratePresent

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the azetidine ring (δ 3.5–4.5 ppm for N–CH₂ groups) and benzhydryl protons (δ 6.5–7.5 ppm for aromatic protons).
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm mass error.
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL (v.2015+) for refinement, addressing potential disorder in the benzhydryl moiety .
    • ORTEP visualization : Generate anisotropic displacement ellipsoid plots to validate bond lengths/angles (e.g., C=O bond ~1.21 Å) .

How can computational chemistry predict the reactivity and electronic properties of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the azetidine ring’s strain energy and hydrogen-bonding capacity.
    Data Validation : Compare computed IR spectra with experimental data to resolve discrepancies in vibrational modes .

What strategies resolve contradictions between experimental crystallographic data and computational geometry predictions?

Advanced Research Question
Discrepancies often arise from:

  • Solvent effects : DFT calculations may neglect solvent interactions; include implicit solvation models (e.g., PCM) to improve accuracy.
  • Thermal motion : SHELXL’s ADPs (anisotropic displacement parameters) can refine atomic displacement, distinguishing static disorder from dynamic motion .
    Case Study : If computational bond angles deviate by >2° from XRD data, re-optimize the DFT method with dispersion corrections (e.g., D3BJ) .

How does the azetidine ring’s strain influence the compound’s stability and reactivity in solution?

Advanced Research Question
The 4-membered azetidine ring exhibits significant angle strain (~90° vs. ideal 109.5° for sp³ carbons), leading to:

  • Enhanced reactivity : Susceptibility to ring-opening nucleophilic attacks (e.g., by water or amines) under acidic/basic conditions.
  • Thermal instability : Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC tracking.
    Mitigation : Stabilize the ring using electron-withdrawing groups (e.g., acetate ester) to delocalize ring strain .

What safety protocols are recommended for handling this compound, based on structural analogs?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., methyl acetate).
  • Waste disposal : Segregate halogenated waste (if brominated analogs are used) and neutralize acidic/basic residues before disposal .

How can researchers address low crystallinity issues during SC-XRD analysis?

Advanced Research Question

  • Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) using the Oliynyk method.
  • Twinned crystals : Employ SHELXL’s TWIN/BASF commands to refine twinning fractions and improve R-factors (<5%) .
  • Disorder modeling : Use PART instructions in SHELXL to resolve overlapping electron density for flexible benzhydryl groups .

What role does the methyl ester group play in modulating the compound’s bioactivity?

Advanced Research Question
The ester group:

  • Enhances lipophilicity (logP ~0.93 predicted via Ghose-Crippen method), improving membrane permeability .
  • Acts as a prodrug moiety, enabling intracellular hydrolysis to active carboxylic acid derivatives.
    Validation : Compare bioactivity of methyl vs. ethyl esters in vitro to assess esterase-mediated activation .

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